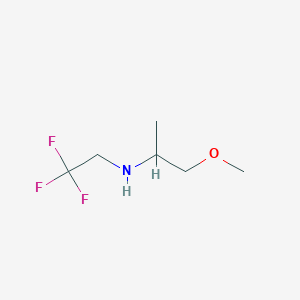

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

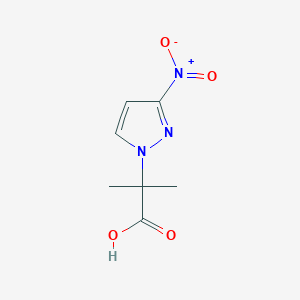

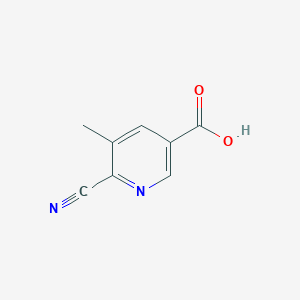

“(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C6H12F3NO . It has a molecular weight of 171.16 .

Molecular Structure Analysis

The molecular structure of “(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine” consists of a methoxypropan-2-yl group and a 2,2,2-trifluoroethyl group attached to an amine group .Applications De Recherche Scientifique

Catalytic Amination of 1-Methoxy-2-Propanol

The amination of 1-methoxy-2-propanol by ammonia using a nickel-on-silica catalyst was studied, revealing a high selectivity (over 90%) for producing 2-amino-1-methoxypropane (Bassili & Baiker, 1990).

Solvolysis in Trifluoroethanol

The study of solvolysis reactions in 2,2,2-trifluoroethanol (TFE) showed second-order reactions with certain amines, leading to a detailed understanding of reaction mechanisms (Rappoport & Kaspi, 1974).

Catalytic Amination Kinetics

An investigation into the kinetics of dehydroamination of 1-methoxypropan-2-ol with ammonia over nickel-on-silica described a Langmuir-Hinshelwood model based on the reaction pathway, emphasizing the dehydrogenation of MPOL as the rate-limiting step (Bassili & Baiker, 1991).

Polarographic Reduction of Copper

Research on the complexation behavior of 1-amino-3-methoxypropane with copper provided insights into its potential as a volatile amine for boiler water treatment (Kumbhar et al., 1990).

Synthesis of 2-Amino-1-Aryloxy-3-Methoxypropanes

A study presented a new approach to synthesize 2-amino-1-aryloxy-3-methoxypropanes from 1-arylmethyl-2-(bromomethyl)aziridines, offering significant advancements in synthetic organic chemistry (D’hooghe et al., 2006).

Protection in Beta-Lactam Antibiotics Synthesis

The use of the 2-methoxypropan-2-yl group as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics was found to be highly effective, meeting the criteria of low-cost and convenience (Woo, 1981).

Methyl Methacrylate Polymerization

Cobalt(II), zinc(II), and cadmium(II) complexes with N,N′,N-bidentate versus N,N′,N-tridentate amines showed potential in the polymerization of methyl methacrylate, particularly in producing poly(methylmethacrylate) with higher molecular weight and narrower polydispersity index (Shin et al., 2016).

Biocatalysis in Agrochemical Manufacturing

A biocatalytic process for (S)-methoxyisopropylamine was developed, demonstrating high productivity and potential applications in agrochemical manufacturing (Matcham et al., 1999).

Optimization in Kinetic Resolution of Chiral Amines

The study on the activity of acetic acid esters modified with electron withdrawing 2-alkoxy-groups in the kinetic resolution of racemic amines revealed isopropyl 2-propoxyacetate as an effective acylating agent (Olah et al., 2018).

Synthesis of L-Phenylalanine Derivatives

Improvements in the synthesis process of L-phenylalanine derivatives were achieved through the use of 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride, leading to high yields (Yu-hu, 2014).

Living Polymerization and Block Copolymerization

A study described the living polymerization and block copolymerization of alpha-olefins using an amine bis(phenolate) titanium catalyst, achieving high molecular weight poly(1-hexene) and block copolymerization at room temperature (Tshuva et al., 2001).

Chiral Derivatizing Agent for Amino Acids and Amines

Enantiopure α-methoxy-α-trifluoromethylpropionic acid was synthesized and used for chiral separation of amino acids and amines by gas chromatography, showing good selectivity (Yasuhara et al., 1995).

Biocatalytic Reductive Amination

The use of amine dehydrogenases (AmDHs) for biocatalytic synthesis of short-chain chiral amines, particularly (S)-1-methoxypropan-2-amine, was explored, achieving high conversions and enantioselectivities (Ducrot et al., 2021).

Imine Formation Using Trifluoroethyl Borate

Tris(2,2,2-trifluoroethyl)borate was identified as a mild and general reagent for imine formation from amides or amines with carbonyl compounds, simplifying the reaction process (Reeves et al., 2015).

Carbon-Carbon Bond Formation in Trifluoroethyl Amines

A study on the photoadditions of N-(2,2,2-trifluoroethyl)amines to enones demonstrated a unique carbon substitution at α to the trifluoromethyl group, expanding understanding of carbon-carbon bond formation (Konno & Fuchigami, 1992).

Palladium and Platinum Complexes with Benzimidazole Ligands

Research on Pd(II) and Pt(II) complexes with benzimidazole ligands revealed their potential as anticancer compounds, providing valuable information on their molecular structures, vibrational frequencies, and cytotoxicity (Ghani & Mansour, 2011).

Occupational Exposure Limits of 2-Methoxypropan-1-ol

The study proposed Maximum Allowable Concentrations (MAC) for 2-methoxypropan-1-ol based on its systemic toxicity and irritant effects, relevant to occupational safety (Kilanowicz-Sapota & Klimczak, 2021).

Orientations Futures

Propriétés

IUPAC Name |

1-methoxy-N-(2,2,2-trifluoroethyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO/c1-5(3-11-2)10-4-6(7,8)9/h5,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBHWUOLNDFWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

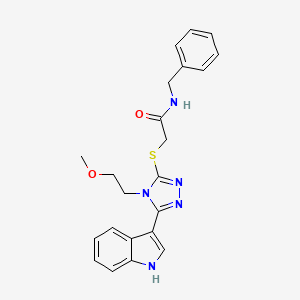

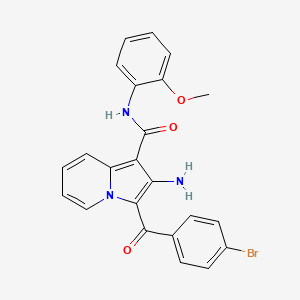

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

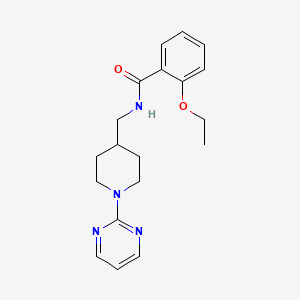

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

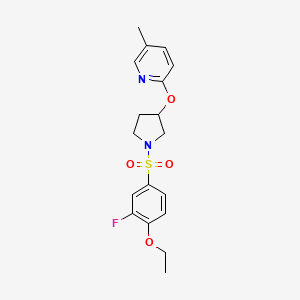

![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)